molecular formula C16H21NO5 B8090905 benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate

benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate

Cat. No.: B8090905
M. Wt: 307.34 g/mol
InChI Key: VPICQZQITAJOQA-DGAVXFQQSA-N
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Description

Benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate (CAS: 274693-53-7) is a bicyclic carbamate derivative with a molecular formula of C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol . It serves as a critical intermediate in synthesizing the antiplatelet drug Ticagrelor, specifically identified as the impurity TGA-1 . The compound features a hydroxyl group at position 6, a benzyl carbamate moiety, and a rigid cyclopenta[d][1,3]dioxolane scaffold. Its synthesis typically involves acid-catalyzed cyclization and protection/deprotection strategies, with storage requiring an inert atmosphere at -20°C to maintain stability .

Properties

IUPAC Name

benzyl N-[(3aS,4R,6S,6aR)-4-hydroxy-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2)21-13-11(8-12(18)14(13)22-16)17-15(19)20-9-10-6-4-3-5-7-10/h3-7,11-14,18H,8-9H2,1-2H3,(H,17,19)/t11-,12+,13+,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPICQZQITAJOQA-DGAVXFQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)O)NC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)NC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate can be achieved through a multi-step process involving the following steps:

    Formation of the cyclopentane ring: This can be done through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the dioxolane ring: This step involves the protection of a diol using an acetal formation reaction.

    Carbamate formation: The final step involves the reaction of the hydroxylated intermediate with benzyl isocyanate to form the benzyl carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents such as chromium trioxide or potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, potassium tert-butoxide in THF.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or as a ligand for receptor studies.

    Medicine: As a potential drug candidate for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it may bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Benzyl ((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate (CAS: 274693-54-8)

  • Structural Difference : Replaces the hydroxyl group with a 2-hydroxyethoxy substituent.
  • Molecular Formula: C₁₈H₂₅NO₆ (MW: 351.39 g/mol).
  • Storage : Stable at +4°C (vs. -20°C for the target compound).
  • Purity : >95% (HPLC), comparable to the target compound .

Benzyl ((2R,3S,6R,8aS)-2-Methyl-4-oxo-6-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-3-yl)carbamate (12a)

  • Structural Difference : Incorporates a methyl group at position 2 and a boron-containing bicyclic system .
  • Synthesis Yield : 52–53% via acid-catalyzed cyclization, similar to the target compound’s methods .
  • Application : Demonstrates the impact of steric hindrance from the methyl group on reactivity and binding affinity in enzyme inhibition studies .

Functional Group Modifications

(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

  • Key Intermediate: Lacks the benzyl carbamate group but retains the hydroxyl and amino groups.
  • Synthesis : Optimized via dibenzoyl-L-tartrate salt formation for diastereomeric purity .
  • Significance : Highlights the necessity of carbamate protection (as in the target compound) to prevent unwanted side reactions during Ticagrelor synthesis .

Benzyl (S)-1-((3aS,4R,6R,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate (CAS: 1431134-88-1)

  • Structural Difference : Substitutes hydroxyl with methoxy and adds a pentenyl chain .
  • Molecular Weight : 391.46 g/mol, significantly higher than the target compound.

Aryl-Substituted Analogues

((3aR,4R,6S,6aS)-2,2-Dimethyl-6-phenyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol (10a)

  • Structural Difference : Features a phenyl group instead of the hydroxyl and carbamate moieties.
  • Physical State : Isolated as a white solid (MW: 270.15 g/mol ), contrasting with the target compound’s oily intermediates .
  • Application : Demonstrates how aryl groups enhance crystallinity, aiding in purification but reducing aqueous solubility .

Biological Activity

Benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate is a complex organic compound with potential biological activities due to its unique structural features. This compound contains a cyclopentane ring fused with a dioxolane ring and a hydroxyl group, which may contribute to its biological properties. In this article, we will explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H21NO5C_{16}H_{21}NO_{5}, with a molecular weight of 307.34 g/mol. The compound's unique structure is characterized by the following:

  • Cyclopentane and Dioxolane Rings : These rings contribute to the compound's rigidity and potential interactions with biological targets.
  • Hydroxyl Group : This functional group can participate in hydrogen bonding and may influence the compound's solubility and reactivity.

The mechanism of action for this compound is hypothesized to involve enzyme inhibition or receptor modulation. The specific interactions depend on the target biomolecules:

  • Enzyme Inhibition : The compound may bind to the active site of enzymes, preventing substrate binding and inhibiting enzymatic activity.
  • Receptor Modulation : It may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Research into the biological activity of this compound has revealed several potential effects:

Antioxidant Activity

Benzyl carbamate derivatives have been studied for their antioxidant properties. The presence of the hydroxyl group in this compound may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The unique arrangement of functional groups in this compound could potentially confer similar properties.

Enzyme Inhibition

Studies have indicated that certain carbamates can inhibit specific enzymes involved in metabolic pathways. Research focusing on this compound's ability to inhibit enzymes such as acetylcholinesterase could provide insights into its neuroprotective potential.

Case Studies

Several case studies have examined the biological effects of related compounds:

  • Study on Antioxidant Properties : A study demonstrated that derivatives of benzyl carbamate showed significant free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative damage in biological systems.
  • Enzyme Inhibition Research : Research has shown that carbamate compounds can effectively inhibit cholinesterase enzymes. This raises interest in exploring this compound as a candidate for further studies in neuropharmacology.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl CarbamateSimple benzyl groupModerate enzyme inhibition
Cyclopentane DerivativesVarying functional groupsVariable biological effects
Dioxolane DerivativesSimilar ring structureAntioxidant properties

This table illustrates how the unique combination of structural features in this compound may provide distinct biological activities not observed in simpler analogs.

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